SDZ 220-040 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor [, , , ]. NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory in the central nervous system. The GluN2B subunit plays a critical role in various neurological and psychiatric disorders. As a selective antagonist, SDZ 220-040 blocks the activity of GluN2B-containing NMDA receptors without affecting other NMDA receptor subtypes [, , , ].
SDZ 220-040 was developed as part of research aimed at understanding and modulating glutamatergic signaling pathways in the brain. It is classified as an NMDA receptor antagonist, specifically targeting the GluN2B subtype of the NMDA receptor complex. This classification is significant as it distinguishes SDZ 220-040 from other NMDA receptor antagonists that may target different subunits or have varying mechanisms of action .
Specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but remain proprietary to manufacturers .
SDZ 220-040 primarily acts as a competitive antagonist at the NMDA receptor's GluN2B subtype:
Research indicates that this compound's antagonistic effects can lead to significant changes in neuronal signaling pathways associated with learning and memory .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2